TEAD-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

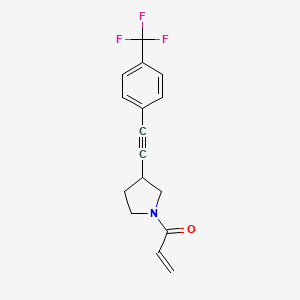

C16H14F3NO |

|---|---|

Poids moléculaire |

293.28 g/mol |

Nom IUPAC |

1-[3-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C16H14F3NO/c1-2-15(21)20-10-9-13(11-20)4-3-12-5-7-14(8-6-12)16(17,18)19/h2,5-8,13H,1,9-11H2 |

Clé InChI |

SMWFYQNFFUAYFF-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=O)N1CCC(C1)C#CC2=CC=C(C=C2)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

TEAD-IN-11: A Technical Guide to its Mechanism of Action in the Hippo Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of TEAD-IN-11, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo signaling pathway. This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biological and experimental processes.

The Hippo Pathway and the Role of TEAD Transcription Factors

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its core consists of a kinase cascade involving the STE20-like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[3][4]

Pathway "ON" State (High Cell Density): When the pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][5] This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins, marking them for proteasomal degradation.[3][4] In this state, TEAD transcription factors in the nucleus remain unbound by YAP/TAZ and are inactive, preventing the expression of pro-proliferative and anti-apoptotic genes.[6]

Pathway "OFF" State (Low Cell Density or Dysregulation): In the absence of upstream Hippo signaling, YAP and TAZ are not phosphorylated and can translocate into the nucleus.[5][6] Within the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4).[6][7] This YAP/TAZ-TEAD complex then recruits other co-activators to drive the transcription of target genes such as CTGF, CYR61, and MYC, promoting cell proliferation, survival, and migration.[3][8][9] Dysregulation of the Hippo pathway, leading to a constitutively "OFF" state, is a common feature in many human cancers, making the YAP/TEAD interaction a compelling target for therapeutic intervention.[2][8]

References

- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

The Selectivity Profile of TEAD Inhibitors: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Selectivity Profiling of TEAD Inhibitors

Executive Summary

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is implicated in various cancers, making TEAD proteins attractive therapeutic targets.[3] The development of small molecule inhibitors targeting the interaction between TEAD and its co-activators, YAP and TAZ, is a promising strategy in oncology.[4]

A critical aspect of the preclinical development of TEAD inhibitors is the characterization of their selectivity profile across the four highly homologous TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). Understanding the isoform selectivity is paramount for elucidating the specific biological roles of each TEAD protein and for developing safer and more effective therapeutics.

This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of TEAD inhibitors, with a focus on TEAD1, TEAD2, and TEAD3. It includes a summary of selectivity data for representative TEAD inhibitors, detailed experimental protocols for key biochemical assays, and visualizations of the relevant signaling pathway and experimental workflows. It is important to note that extensive searches for "TEAD-IN-11" did not yield any publicly available information regarding its chemical structure, mechanism of action, or selectivity profile. Therefore, this guide will utilize data from other known TEAD inhibitors to illustrate the principles and methodologies of selectivity profiling.

The TEAD Family and the Hippo Signaling Pathway

The TEAD family consists of four members, TEAD1, TEAD2, TEAD3, and TEAD4, which share a highly conserved TEA DNA-binding domain.[5] They function as the primary nuclear effectors of the Hippo signaling pathway.[6] When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ.[7] In the "off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and survival.[8]

Selectivity Profile of Representative TEAD Inhibitors

The high degree of homology among TEAD paralogs presents a challenge for the development of isoform-selective inhibitors. However, subtle differences in their structures, particularly in the palmitoylation pocket, have been exploited to achieve selectivity. The following table summarizes the selectivity profiles of some reported TEAD inhibitors against TEAD1, TEAD2, and TEAD3.

| Inhibitor | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | Assay Type | Reference |

| DC-TEADin1072 | 0.61 ± 0.02 | > 50 | 0.58 ± 0.12 | Biochemical (ABPP) | [5] |

| DC-TEAD3in03 | > 25 | > 25 | 0.16 ± 0.03 | Biochemical (ABPP) | [5] |

| Compound 1 | - | - | 1.4 | TR-FRET | [4] |

| GNE-7883 | - | - | - | TR-FRET | [4] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. A lower value indicates higher potency. "-" indicates data not reported in the cited literature.

Experimental Protocols for Selectivity Profiling

The determination of a TEAD inhibitor's selectivity profile relies on robust and sensitive biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed platforms for studying protein-protein interactions and their inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.[4] Inhibition of the interaction leads to a decrease in the FRET signal.

Methodology:

-

Protein and Peptide Preparation:

-

Purified, recombinant His-tagged TEAD proteins (YAP-binding domain of TEAD1, TEAD2, and TEAD3) are used.

-

A biotinylated peptide corresponding to the TEAD-binding domain of YAP (e.g., amino acids 50-100) is synthesized.[4]

-

-

Assay Components:

-

Europium (Eu3+)-labeled anti-His antibody (donor).

-

Streptavidin-conjugated XL665 (acceptor).[4]

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

His-tagged TEAD protein is pre-incubated with the Eu3+-labeled anti-His antibody.

-

The test compound (inhibitor) at various concentrations is added to the TEAD-antibody complex and incubated.

-

Biotinylated YAP peptide pre-incubated with streptavidin-XL665 is then added to the mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

-

-

Data Analysis:

-

The ratio of the acceptor to donor emission is calculated.

-

IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

AlphaLISA Assay

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[9] One molecule is captured by a donor bead and the other by an acceptor bead. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. Disruption of the interaction prevents this energy transfer.

Methodology:

-

Protein Preparation:

-

Full-length, tagged TEAD proteins (e.g., with a GST-tag) and tagged YAP/TAZ proteins (e.g., with a His-tag) are expressed and purified.

-

-

Assay Components:

-

Streptavidin-coated donor beads.

-

Anti-tag (e.g., anti-GST) antibody-conjugated acceptor beads.

-

Biotinylated anti-tag (e.g., anti-His) antibody.

-

Assay buffer.

-

-

Procedure:

-

The test compound is incubated with the TEAD and YAP/TAZ proteins.

-

A mixture of biotinylated anti-His antibody and anti-GST acceptor beads is added, followed by incubation.

-

Streptavidin-coated donor beads are then added.

-

The plate is incubated in the dark to allow for bead association.

-

The AlphaLISA signal is read on a compatible plate reader.

-

-

Data Analysis:

-

The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.

-

Conclusion

The thorough characterization of the selectivity profile of TEAD inhibitors is a cornerstone of their preclinical development. By employing robust biochemical assays such as TR-FRET and AlphaLISA, researchers can quantitatively assess the potency and isoform preference of novel compounds. This information is invaluable for understanding the specific functions of TEAD paralogs, interpreting in vivo efficacy and toxicity data, and ultimately guiding the development of targeted therapies for cancers driven by the Hippo-TEAD pathway. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel TEAD inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

TEAD-IN-11: A Covalent Inhibitor of YAP/TAZ-TEAD Interaction

An In-depth Technical Guide on the Mechanism and Evaluation of TEAD-IN-11

This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. This compound disrupts the critical protein-protein interaction between TEADs and their co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), key components of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP/TAZ-TEAD transcriptional complex are implicated in the development and progression of various cancers. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, and outlines the experimental protocols for its characterization.

Core Mechanism of Action

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, it phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ.[3] In the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[1][4]

This compound, also identified in the scientific literature as compound 38, is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[5][6] This pocket is essential for the post-translational palmitoylation of TEADs, a modification important for their stability and interaction with YAP/TAZ.[7][8] By covalently binding to this cysteine, this compound allosterically disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of their target genes.[6][9]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical Inhibitory Activity of this compound against TEAD Isoforms [5]

| Target | IC50 (nM) |

| TEAD1 | 8.7 |

| TEAD2 | 3.4 |

| TEAD3 | 5.6 |

Table 2: Cellular Inhibitory Activity of this compound [5]

| Cell Line / Assay | IC50 (nM) |

| MCF-7 Reporter Assay | ≤10 |

| H2052 Cell Line | ≤100 |

| NCI-H226 Cell Line | ≤100 |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention by this compound.

Caption: The Hippo signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction are provided below.

TEAD-YAP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between TEAD and YAP proteins in vitro.

Principle: The assay utilizes a TEAD protein fused to a donor fluorophore (e.g., Terbium cryptate) and a YAP peptide fragment labeled with an acceptor fluorophore (e.g., d2). When in close proximity due to protein-protein interaction, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. Inhibitors of the interaction will decrease this signal.

Protocol:

-

Reagents:

-

Purified recombinant TEAD protein (e.g., GST-TEAD) labeled with an anti-GST antibody conjugated to a donor fluorophore (e.g., Tb).

-

A biotinylated peptide corresponding to the TEAD-binding domain of YAP labeled with an acceptor fluorophore (e.g., streptavidin-d2).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound serially diluted in DMSO.

-

-

Procedure (384-well plate format):

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add 4 µL of the donor-labeled TEAD protein solution to each well.

-

Add 4 µL of the acceptor-labeled YAP peptide solution to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. A time delay (e.g., 60 µs) after excitation (e.g., 337 nm) is used to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: A generalized workflow for a TR-FRET based protein-protein interaction assay.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.

Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., the GTIIC element). Inhibition of the YAP/TAZ-TEAD interaction by this compound will lead to a decrease in luciferase expression and, consequently, a reduction in the luminescent signal upon addition of the luciferase substrate.

Protocol:

-

Cell Line:

-

Procedure (96-well plate format):

-

Seed the reporter cells at an appropriate density (e.g., 35,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-48 hours.

-

Lyse the cells using a suitable lysis buffer.

-

-

Data Acquisition:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to a measure of cell viability (e.g., using a co-transfected Renilla luciferase reporter or a separate cell viability assay) to account for potential cytotoxicity of the compound.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Caption: The logical relationship between this compound and the resulting luminescent signal.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Principle: The viability of cells is measured after a defined period of exposure to the inhibitor. Common methods include colorimetric assays (e.g., MTT, WST-8) that measure metabolic activity or assays that quantify ATP levels (e.g., CellTiter-Glo).

Protocol:

-

Cell Lines:

-

Cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H2052 and NCI-H226).

-

-

Procedure (96-well plate format):

-

Seed cells at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).

-

-

Data Acquisition:

-

Add the viability reagent (e.g., WST-8) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value.

-

Conclusion

This compound is a potent, selective, and covalent inhibitor of the YAP/TAZ-TEAD protein-protein interaction. By targeting the palmitate-binding pocket of TEADs, it effectively abrogates the oncogenic transcriptional program driven by the Hippo pathway. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and similar compounds as potential therapeutics for cancers with dysregulated Hippo signaling.

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. onclive.com [onclive.com]

- 4. TEAD1 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Investigating TEAD-IN-11 in Non-Small Cell Lung Cancer Models: A Technical Guide

Abstract

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of organ size and tissue homeostasis. In many cancers, including non-small cell lung cancer (NSCLC), this pathway is dysregulated, leading to the hyperactivation of the transcriptional coactivators YAP and TAZ. YAP and TAZ exert their oncogenic functions primarily through their interaction with the TEAD family of transcription factors. This has made the YAP/TAZ-TEAD interface an attractive target for therapeutic intervention. TEAD-IN-11 is a covalent inhibitor with high affinity for multiple TEAD paralogs. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in models relevant to NSCLC, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and workflows.

Introduction to the Hippo-YAP/TAZ-TEAD Pathway in NSCLC

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1] In many NSCLC tumors, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[2][3] Overexpression of YAP and TAZ in NSCLC is correlated with poor prognosis.[3] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for this malignancy.

Mechanism of Action of TEAD Inhibitors

TEAD inhibitors, such as this compound, are being developed to disrupt the oncogenic output of the hyperactivated Hippo pathway. Many of these inhibitors, including this compound, are designed to bind to a lipid pocket on TEAD proteins, which is essential for their interaction with YAP and TAZ.[4] By occupying this pocket, these small molecules allosterically inhibit the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of downstream target genes.[5]

Quantitative Data for this compound and Other TEAD Inhibitors

The following tables summarize the in vitro efficacy of this compound and other representative TEAD inhibitors in relevant cancer cell lines. While specific data for this compound in NSCLC cell lines is limited in publicly available literature, data from mesothelioma cell lines, which often share a dependency on the YAP/TAZ-TEAD axis, are presented.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| TEAD1 | 8.7 | Biochemical Assay | - | [1] |

| TEAD2 | 3.4 | Biochemical Assay | - | [1] |

| TEAD3 | 5.6 | Biochemical Assay | - | [1] |

| TEAD-dependent Reporter | ≤10 | Reporter Assay | MCF-7 | [1] |

| Cell Viability | ≤100 | Cell Proliferation Assay | H2052 (Mesothelioma) | [1] |

| Cell Viability | ≤100 | Cell Proliferation Assay | NCI-H226 (Mesothelioma) | [1] |

Table 2: In Vitro Efficacy of Other TEAD Inhibitors in NSCLC Cell Lines

| Inhibitor | NSCLC Cell Line | IC50 (nM) | Assay Type | Reference |

| VT107 | NCI-H226 | 32 | Cell Viability | [6] |

| VT108 & Cobimetinib | - | Synergistic effect in 10/42 NSCLC cell lines | Cell Viability | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from studies investigating various TEAD inhibitors in cancer models.

Cell Viability Assay

This protocol is used to determine the concentration of a TEAD inhibitor that inhibits 50% of cell growth (IC50).

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H226, NCI-H2052) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound or other TEAD inhibitors in culture medium. Add the diluted compounds to the cells and incubate for 72-144 hours.

-

Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]

Western Blot Analysis

This protocol is used to assess the protein levels of key components of the Hippo pathway.

-

Cell Lysis: Treat NSCLC cells with the TEAD inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against YAP, TAZ, TEAD, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the disruption of the YAP-TEAD interaction by an inhibitor.

-

Cell Transfection and Lysis: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged YAP and TEAD proteins. Treat the cells with the TEAD inhibitor, then lyse them in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-TEAD) and protein A/G agarose beads overnight.

-

Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA for HA-YAP) to detect the co-immunoprecipitated protein.[8]

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of a TEAD inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., NCI-H226) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer the TEAD inhibitor (e.g., by oral gavage) and vehicle control to the respective groups at a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting or immunohistochemistry, to assess target engagement.[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Figure 2: Experimental Workflow for Co-Immunoprecipitation.

Figure 3: In Vivo Xenograft Experimental Workflow.

Conclusion

This compound is a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. The data and protocols presented in this guide provide a framework for the preclinical evaluation of this compound and similar compounds in NSCLC models. While further studies are needed to fully characterize the efficacy and mechanism of action of this compound specifically in NSCLC, the available data on TEAD inhibitors collectively highlight the therapeutic potential of targeting this critical node in the Hippo pathway for the treatment of YAP/TAZ-dependent cancers. The experimental designs detailed herein are crucial for advancing our understanding of this class of inhibitors and their path toward clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma | Semantic Scholar [semanticscholar.org]

- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]

TEAD-IN-11: A Technical Analysis of its Impact on Cancer Cell Proliferation and Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of numerous cancers.[3][4] The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway, partnering with co-activators YAP and TAZ to drive the expression of genes involved in cell growth and survival.[1][5] Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of TEAD-IN-11, a covalent inhibitor of TEAD, focusing on its mechanism of action and its quantifiable effects on cancer cell proliferation and apoptosis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Mechanism of Action

This compound is a potent and selective covalent inhibitor of TEADs 1, 2, and 3.[6] It functions by targeting a central pocket within the YAP/TAZ-binding domain of the TEAD proteins.[1] This covalent binding disrupts the crucial interaction between TEAD and its co-activators YAP and TAZ, which is essential for the formation of a functional transcriptional complex.[1][3] By preventing this association, this compound effectively blocks the transcription of downstream target genes that promote cell proliferation and inhibit apoptosis, such as CTGF, CYR61, and MYC.[7][8][9]

Visualizing the this compound Point of Intervention

The diagram below illustrates the canonical Hippo-YAP/TAZ signaling pathway and the specific point of intervention for this compound. In an "ON" state, the Hippo kinase cascade (MST1/2, LATS1/2) phosphorylates YAP/TAZ, leading to its cytoplasmic sequestration and degradation. In a Hippo "OFF" state (common in cancer), unphosphorylated YAP/TAZ translocates to the nucleus, binds with TEAD, and initiates transcription of pro-proliferative and anti-apoptotic genes. This compound directly inhibits the TEAD transcription factor, preventing its association with YAP/TAZ.

Caption: The Hippo Signaling Pathway and this compound Inhibition.

Impact on Cancer Cell Proliferation

This compound demonstrates potent anti-proliferative effects across various cancer cell lines, particularly those with a dysregulated Hippo pathway. The inhibition of TEAD-YAP/TAZ activity leads to a halt in the cell cycle and a reduction in overall cell viability.

Quantitative Proliferation Data

The following table summarizes the inhibitory concentrations (IC50) and observed anti-proliferative activity of this compound in several cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Citation |

| NCI-H226 | Malignant Pleural Mesothelioma | IC50 | ≤100 nM | [6] |

| NCI-H2052 | Malignant Pleural Mesothelioma | IC50 | ≤100 nM | [6] |

| MCF-7 | Breast Adenocarcinoma | IC50 | ≤10 nM (Reporter Assay) | [6] |

| NCI-H226 | Malignant Pleural Mesothelioma | Inhibition Rate | >75% | [6] |

| NCI-H2052 | Malignant Pleural Mesothelioma | Inhibition Rate | >75% | [6] |

Experimental Protocol: Cell Proliferation (EDU Incorporation Assay)

This protocol is adapted from methodologies used to assess the impact of TEAD modulation on cell proliferation.[10]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, NCI-H226) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

EDU Incorporation: After 48-72 hours of incubation, add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for an additional 2-4 hours.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Click-iT Reaction: Add the Click-iT® reaction cocktail containing an Alexa Fluor™ azide to the cells and incubate for 30 minutes in the dark to label the incorporated EdU.

-

DNA Staining: Stain the cell nuclei with Hoechst 33342 or DAPI for 15 minutes.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Workflow: Cell Proliferation Assay

Caption: Workflow for an EdU-based cell proliferation assay.

Impact on Cancer Cell Apoptosis

The TEAD-YAP/TAZ transcriptional complex drives the expression of anti-apoptotic genes.[1] Therefore, inhibition of this complex by this compound is expected to sensitize cancer cells to apoptotic signals. While direct quantitative data for this compound-induced apoptosis is emerging, studies on TEAD1 modulation provide a strong rationale. For instance, overexpression of TEAD1 has been shown to increase the percentage of cells undergoing both early and late apoptosis.[10] Conversely, inhibiting TEAD function is a key mechanism for inducing apoptosis.[11]

Expected Effects on Apoptosis

-

Increased Annexin V Staining: Inhibition by this compound is expected to lead to an increase in the externalization of phosphatidylserine, a hallmark of early apoptosis, detectable by Annexin V staining.

-

Caspase Activation: Downregulation of anti-apoptotic targets should lead to the activation of the caspase cascade (e.g., Caspase-3, -7, -9).

-

Increased Cell Death: A quantifiable increase in the population of late apoptotic and necrotic cells, typically measured by propidium iodide (PI) or similar viability dyes.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard methods for quantifying apoptosis via flow cytometry.[10]

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). A positive control (e.g., staurosporine) should be included.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.

Workflow: Apoptosis Assay

Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion

This compound is a potent inhibitor of the TEAD family of transcription factors, effectively disrupting the oncogenic YAP/TAZ-TEAD signaling axis.[6] Its mechanism of action translates into significant anti-proliferative effects in cancer cell lines with a dysregulated Hippo pathway.[6] Furthermore, by blocking the transcription of survival genes, this compound is poised to be an effective inducer of apoptosis. The data and protocols presented herein provide a foundational guide for researchers investigating this compound and similar molecules as targeted cancer therapeutics. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

A Technical Guide to the Transcriptional Targets of TEAD Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Topic: Understanding the Transcriptional Landscape Modulated by TEAD-IN-11 and Similar TEAD-Targeted Compounds

Executive Summary

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] Nuclear YAP/TAZ associate with TEAD proteins (TEAD1-4) to drive a potent oncogenic gene expression program.[2] Small molecule inhibitors, exemplified by compounds like this compound, are being developed to disrupt this interaction, representing a promising therapeutic strategy. This document provides an in-depth technical overview of the transcriptional consequences of TEAD inhibition, detailing the affected signaling pathways, key target genes, and the experimental methodologies used to elucidate these effects.

The Hippo-YAP/TAZ-TEAD Signaling Axis

The Hippo pathway is an evolutionarily conserved signaling cascade that acts as a tumor-suppressive pathway. When the pathway is "ON," a core kinase cassette (MST1/2 and LATS1/2) phosphorylates YAP and TAZ.[3] This phosphorylation event leads to their sequestration in the cytoplasm and subsequent degradation, preventing them from entering the nucleus.[4]

Conversely, when the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus.[3] Lacking their own DNA-binding domains, YAP/TAZ must form a complex with TEAD transcription factors to bind to DNA and initiate the transcription of a wide array of genes that promote cell proliferation, survival, and inhibit apoptosis.[1][2] This aberrant activation is a hallmark of several cancers.[5]

Caption: The Hippo Signaling Pathway when "ON" (left) and "OFF" (right).

Mechanism of Action: this compound

TEAD inhibitors like this compound are designed to disrupt the formation of the oncogenic YAP/TAZ-TEAD complex. A common strategy for these inhibitors is to bind to a conserved palmitoylation pocket on the TEAD protein. This binding event induces a conformational change in TEAD that prevents its interaction with YAP/TAZ, effectively blocking its ability to co-activate gene transcription. This leads to the suppression of the pro-proliferative and anti-apoptotic gene expression program.

Caption: Mechanism of TEAD inhibition by disrupting the YAP/TAZ-TEAD interaction.

Transcriptional Targets Affected by TEAD Inhibition

Inhibition of the TEAD-YAP/TAZ complex leads to a significant downregulation of a specific set of genes critical for cancer cell proliferation, migration, and survival. These can be broadly categorized as canonical Hippo pathway targets and other cell cycle and growth-related genes.

Quantitative Summary of Key Downregulated Genes

The following table summarizes representative data from studies on TEAD inhibitors, showcasing the expected transcriptional changes upon treatment.

| Gene Symbol | Gene Name | Function in Cancer | Representative Fold Change (log2) |

| CTGF | Connective Tissue Growth Factor | Promotes proliferation, angiogenesis, and fibrosis[6] | -2.5 |

| CYR61 | Cysteine-rich Angiogenic Inducer 61 | Drives cell proliferation, migration, and angiogenesis[6] | -2.1 |

| ANKRD1 | Ankyrin Repeat Domain 1 | Involved in cell growth and differentiation[6] | -1.8 |

| MYC | MYC Proto-Oncogene | Master regulator of cell cycle progression and growth[5] | -1.5 |

| FOXM1 | Forkhead Box M1 | Regulates G2/M transition and mitotic spindle assembly[7] | -1.3 |

| CCND1 | Cyclin D1 | Promotes G1/S phase transition in the cell cycle[7] | -1.1 |

| AXL | AXL Receptor Tyrosine Kinase | Promotes cell survival, migration, and drug resistance[6] | -1.9 |

| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibits apoptosis and regulates cell division[8] | -1.6 |

Note: The quantitative data presented is representative and derived from published studies on potent TEAD inhibitors. Specific values for this compound would require dedicated experimental validation.

Key Experimental Protocols

Elucidating the transcriptional targets of a novel inhibitor like this compound requires a systematic approach using genome-wide and target-specific assays.

RNA-Sequencing (RNA-Seq) for Global Transcriptional Profiling

RNA-Seq is used to quantify changes in the entire transcriptome of cancer cells following treatment with a TEAD inhibitor.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with a known hyperactive Hippo pathway are cultured. Replicate plates are treated with either this compound at a specific concentration (e.g., IC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a column-based kit or TRIzol reagent, followed by quality control assessment (e.g., using a Bioanalyzer).

-

Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM), and differential expression analysis is performed to identify genes significantly up- or downregulated by this compound treatment compared to the control.

Caption: A standard experimental workflow for RNA-Sequencing analysis.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is employed to identify the specific genomic regions where TEAD factors bind, and to confirm that this compound treatment reduces this binding at target gene promoters and enhancers.

Methodology:

-

Cell Cross-linking and Lysis: Cells treated with this compound or a vehicle are cross-linked with formaldehyde to fix protein-DNA interactions. Cells are then lysed to release the chromatin.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to a TEAD family member (e.g., anti-TEAD4). The antibody-protein-DNA complexes are captured using magnetic beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the proteins are digested. The co-precipitated DNA is then purified.

-

Sequencing and Analysis: The purified DNA fragments are sequenced. The resulting reads are mapped to the genome to identify "peaks," which represent regions of significant enrichment and therefore indicate TEAD binding sites. A comparison between treated and untreated samples reveals changes in TEAD occupancy at specific gene loci.

Caption: A standard experimental workflow for ChIP-Sequencing analysis.

Conclusion

TEAD inhibitors like this compound represent a targeted therapeutic approach for cancers driven by aberrant Hippo pathway signaling. By disrupting the crucial interaction between TEAD transcription factors and the YAP/TAZ co-activators, these compounds effectively shut down an oncogenic transcriptional program. The primary consequence is the downregulation of key genes responsible for cell proliferation (MYC, CCND1), survival (BIRC5), and metastasis (CTGF, CYR61). The methodologies of RNA-Seq and ChIP-Seq are indispensable tools for comprehensively defining the mechanism of action and confirming the on-target effects of this promising class of cancer therapeutics.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TEAD-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-11 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby disrupting the critical protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The YAP/TAZ-TEAD complex is the primary transcriptional effector of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program is a hallmark of several cancers, making TEAD an attractive therapeutic target.

These application notes provide detailed protocols for three common in vitro assays to characterize the activity of this compound: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and a cell-based TEAD-responsive luciferase reporter assay.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro potency of this compound from biochemical assays.

| Compound | Assay Type | Target | IC50 (nM) |

| This compound | TR-FRET | TEAD3-YAP | 1.4 |

| This compound | Cell-based | OVCAR-8 | ~10 |

| This compound | Cell-based | HCC1576 | ~20 |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the disruption of the YAP-TEAD interaction by an inhibitor.

Principle: The assay utilizes a TEAD protein tagged with a FRET donor (e.g., Terbium) and a YAP protein fragment tagged with a FRET acceptor (e.g., GFP or a fluorescent dye). When in close proximity due to their interaction, excitation of the donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. This compound binding to TEAD disrupts the YAP-TEAD interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human TEAD protein (e.g., TEAD3) with a donor tag (e.g., GST-Tb).

-

Recombinant human YAP protein fragment (e.g., amino acids 50-171) with an acceptor tag (e.g., His-GFP).

-

This compound.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

-

384-well, low-volume, non-binding surface microplates.

-

TR-FRET compatible plate reader.

Protocol:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution to the appropriate wells.

-

Add 5 µL of a pre-mixed solution of GST-Tb-TEAD (final concentration 2 nM) and His-GFP-YAP (final concentration 8 nM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 180 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

AlphaLISA Assay

This bead-based immunoassay also measures the disruption of the YAP-TEAD interaction.

Principle: The assay employs two types of beads: Donor beads and Acceptor beads. One interacting protein (e.g., GST-TEAD) is captured by Acceptor beads (e.g., anti-GST coated), and the other protein (e.g., biotinylated YAP) is captured by Donor beads (e.g., streptavidin-coated). Upon protein-protein interaction, the beads are brought into close proximity. Illumination of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. This compound disrupts the interaction, reducing the signal.

Materials:

-

Recombinant human GST-tagged TEAD protein.

-

Recombinant human biotinylated YAP protein fragment.

-

This compound.

-

AlphaLISA anti-GST Acceptor beads.

-

Streptavidin-coated Donor beads.

-

AlphaLISA Immunoassay Buffer.

-

384-well, white, opaque microplates.

-

AlphaScreen-compatible plate reader.

Protocol:

-

Prepare a serial dilution of this compound in Immunoassay Buffer.

-

Add 5 µL of the this compound dilution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing GST-TEAD (final concentration 10-20 µg/mL) to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of a solution containing biotinylated YAP (final concentration 10-20 µg/mL) to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of anti-GST Acceptor beads (final concentration 20 µg/mL) to each well under subdued light.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin-coated Donor beads (final concentration 20 µg/mL) to each well under subdued light.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

Determine the percent inhibition and calculate the IC50 as described for the TR-FRET assay.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit TEAD-dependent gene transcription.

Principle: A reporter cell line is engineered to stably express a luciferase gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When the Hippo pathway is "off," endogenous YAP/TAZ translocate to the nucleus, bind to TEAD, and drive the expression of the luciferase reporter. This compound will inhibit this interaction, leading to a decrease in luciferase activity, which is measured by a luminometer.

Materials:

-

HEK293T or other suitable cell line stably expressing a TEAD-responsive luciferase reporter.

-

This compound.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

96-well, white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System).

-

Luminometer.

Protocol:

-

Seed the TEAD-reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include DMSO vehicle controls.

-

Incubate the cells for 24-48 hours.

-

Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

-

Calculate the percent inhibition of TEAD transcriptional activity and determine the IC50 value.

Mandatory Visualization

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro characterization of this compound.

Application Notes and Protocols for a Representative TEAD Inhibitor in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "TEAD-IN-11" is not referenced in the public scientific literature. The following application notes and protocols are based on data from well-characterized, representative TEAD inhibitors to provide a comprehensive guide for utilizing such compounds in cell culture experiments.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Inhibition of the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo signaling. This document provides detailed application notes and protocols for the use of a representative TEAD inhibitor in cell culture.

Mechanism of Action

TEAD inhibitors function by disrupting the interaction between TEAD proteins and their co-activators YAP and TAZ.[1] This abrogation of the TEAD-YAP/TAZ transcriptional complex prevents the expression of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2] Some inhibitors achieve this by binding to the central pocket of TEAD, a site essential for YAP interaction, while others may employ different allosteric mechanisms.

Quantitative Data Summary

The effective concentration of TEAD inhibitors can vary depending on the specific compound, cell line, and assay. Below is a summary of reported in vitro potencies for several representative TEAD inhibitors.

| Compound | Assay Type | Cell Line(s) | IC50 / EC50 | Reference |

| IAG933 | TEAD Target Gene Expression | MSTO-211H, NCI-H226 | 11 - 26 nM | [3] |

| Antiproliferative Activity | MSTO-211H | 73 nM | [3] | |

| MGH-CP1 | TEAD-YAP Luciferase Reporter | - | 1.68 µM | [4] |

| Tumor Sphere Formation | Huh7 | 0.72 µM | [4] | |

| MGH-CP12 | TEAD-YAP Luciferase Reporter | - | 0.91 µM | [4] |

| Tumor Sphere Formation | Huh7 | 0.26 µM | [4] | |

| CPD3.1 | YAP-induced TEAD1 Activity | - | 40 µM | [5] |

| VT-107, K-975, IK-930 | TEAD Luciferase Reporter | HEK293A | Effective at 1 µM | [6] |

| Celastrol | YAP-TEAD Interaction | HEK293T | - | [2] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: A variety of cancer cell lines with known Hippo pathway alterations are suitable, such as mesothelioma (e.g., MSTO-211H, NCI-H226), glioma (e.g., SF-268), or liver cancer (e.g., Huh7) cell lines.[3][4] Non-cancer cell lines like HEK293A can be used for reporter assays.[6]

-

Culture Medium: Use the recommended medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of TEAD Inhibitor Stock Solution

-

Solvent: Dissolve the TEAD inhibitor in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

TEAD-Responsive Reporter Assay

This assay measures the transcriptional activity of TEAD.

-

Principle: Cells are co-transfected with a reporter plasmid containing TEAD-binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) and a constitutively expressed control reporter (e.g., Renilla luciferase). Inhibition of TEAD activity results in a decrease in the luciferase signal.[7]

-

Protocol:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

After 24 hours, transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.

-

After another 24 hours, treat the cells with a range of concentrations of the TEAD inhibitor (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

-

Incubate for an additional 24-48 hours.

-

Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the TEAD-reporter luciferase activity to the control reporter activity.

-

Cell Proliferation Assay

This assay determines the effect of the TEAD inhibitor on cell growth.

-

Principle: Various methods can be used to assess cell viability and proliferation, such as MTS, MTT, or real-time cell analysis.

-

Protocol (MTS Assay):

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the TEAD inhibitor or DMSO.

-

Incubate for a desired period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Spheroid Formation Assay

This assay assesses the inhibitor's effect on anchorage-independent growth and cancer stem-like cell properties.

-

Principle: Cancer cells with stem-like properties can form three-dimensional spheroids when cultured in non-adherent conditions.

-

Protocol:

-

Coat a 96-well plate with a low-attachment surface.

-

Seed a low density of cells (e.g., 500 cells/well) in serum-free medium supplemented with growth factors.

-

Treat the cells with the TEAD inhibitor or DMSO at the time of seeding.

-

Incubate for 7-14 days to allow spheroid formation.

-

Image the spheroids and quantify their number and size using imaging software.

-

Western Blotting for Target Gene Expression

This method confirms the on-target effect of the inhibitor by measuring the protein levels of TEAD downstream targets.

-

Principle: Inhibition of TEAD activity should lead to a decrease in the protein expression of its target genes.

-

Protocol:

-

Treat cells with the TEAD inhibitor or DMSO for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Visualizations

Caption: The Hippo Signaling Pathway and the point of intervention for TEAD inhibitors.

Caption: A typical experimental workflow for evaluating a TEAD inhibitor in cell culture.

References

- 1. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TEAD-IN-11 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for determining the solubility and stability of the TEAD inhibitor, TEAD-IN-11, when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results in drug discovery and development.

Introduction to TEAD and the Role of DMSO

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of this pathway, mediating the oncogenic functions of the coactivator YAP. Consequently, the direct inhibition of the YAP-TEAD interaction has emerged as a promising therapeutic strategy.

Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent in drug discovery for solubilizing and storing small molecule inhibitors due to its broad solvency and miscibility with aqueous solutions. However, the stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and freeze-thaw cycles. Therefore, it is imperative to characterize the solubility and stability of novel compounds like this compound in DMSO to ensure the accuracy of screening and other experimental data.

Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.

Recommended Storage of this compound

While specific stability data for this compound is not publicly available, general recommendations for similar compounds suggest the following storage conditions to minimize degradation:

| Form | Recommended Storage Temperature | Notes |

| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture. |

| DMSO Stock Solution | -80°C | Aliquot to minimize freeze-thaw cycles. Use low-retention tubes. |

Note: These are general recommendations. It is highly advised to perform an in-house stability assessment as described in the protocols below.

Protocol for Determining this compound Solubility in DMSO

This protocol outlines a method to determine the maximum solubility of this compound in DMSO at room temperature.

3.1. Materials

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Microcentrifuge

-

HPLC or LC-MS system

-

Calibrated pipettes

-

Low-retention microcentrifuge tubes

3.2. Experimental Workflow for Solubility Assessment

Caption: A stepwise workflow for determining the solubility of this compound in DMSO.

3.3. Step-by-Step Procedure

-

Prepare a Supersaturated Mixture: Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube. Add a defined volume of DMSO (e.g., 100 µL) to create a slurry.

-

Equilibration: Vortex the mixture vigorously for 2-5 minutes. If necessary, sonicate for 5-10 minutes. Place the tube on a rotator at room temperature and allow it to equilibrate for at least 24 hours to ensure the solution reaches saturation.

-

Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Sample Preparation for Analysis: Carefully collect a small aliquot of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

-

Dilution: Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical instrument's standard curve.

-

Analysis: Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration.

-

Quantification: Calculate the original concentration in the supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO.

3.4. Example Data Presentation

The results of the solubility assessment can be summarized as follows:

| Parameter | Value |

| Solvent | Anhydrous DMSO |

| Temperature | 25°C |

| Equilibration Time | 24 hours |

| Solubility (mM) | e.g., 50 mM |

| Solubility (mg/mL) | Calculated based on MW |

Protocol for Assessing this compound Stability in DMSO

This protocol is designed to evaluate the stability of this compound in a DMSO stock solution under various storage conditions over time.

4.1. Materials

-

This compound DMSO stock solution (e.g., 10 mM)

-

Anhydrous DMSO (≥99.9%)

-

HPLC or LC-MS system with a suitable column

-

Incubators or water baths set to desired temperatures

-

-20°C and -80°C freezers

-

Low-retention, amber-colored microcentrifuge tubes

4.2. Experimental Workflow for Stability Assessment

Caption: A generalized workflow for assessing the stability of a compound in DMSO.

4.3. Step-by-Step Procedure

-

Prepare Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Initial Analysis (Time=0): Immediately analyze an aliquot of the freshly prepared stock solution using a stability-indicating HPLC or LC-MS method. This will serve as the baseline (100% purity). The peak area of the parent compound should be recorded.

-

Aliquot and Store: Dispense aliquots of the stock solution into separate, clearly labeled tubes for each time point and storage condition to be tested. Recommended conditions to test include:

-

Room Temperature (~25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

Deep-Frozen (-80°C)

-

Freeze-Thaw Cycles (e.g., 5 cycles of freezing at -80°C and thawing at room temperature)

-

-

Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve the respective aliquots from each storage condition.

-

Sample Analysis: Allow frozen samples to thaw completely at room temperature. Analyze each sample using the same HPLC/LC-MS method as the T=0 sample.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.

-

% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

-

4.4. Example Data Presentation

Results should be tabulated to clearly show the stability under different conditions.

| Storage Condition | Time Point | % this compound Remaining | Observations |

| Room Temp (25°C) | 1 Week | e.g., 98.5% | No significant degradation |

| 1 Month | e.g., 92.1% | Minor degradation products observed | |

| 4°C | 1 Month | e.g., 99.2% | Stable |

| 3 Months | e.g., 98.8% | Stable | |

| -20°C | 1 Month | e.g., 99.5% | Stable |

| 3 Months | e.g., 99.3% | Stable | |

| -80°C | 3 Months | e.g., 99.8% | Highly Stable |

| Freeze-Thaw (-80°C) | 5 Cycles | e.g., 99.6% | Stable |

Best Practices and Recommendations

-

Use High-Purity DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions, as water can promote compound degradation.[1]

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially degrade compounds. It is highly recommended to prepare single-use aliquots.[1]

-

Protect from Light: Store stock solutions in amber-colored vials or in the dark to prevent photodegradation, especially if the compound's light sensitivity is unknown.

-

Proper Sealing: Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.

-

Regular Quality Control: For long-term studies, it is advisable to periodically re-analyze the purity of stock solutions to ensure compound integrity.

References

Application Notes and Protocols for TEAD Inhibitor TEAD-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for driving the expression of genes that promote cancer cell proliferation and survival.

TEAD-IN-11 is a potent and selective small molecule inhibitor of TEAD transcription factors. It functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the interaction between TEAD and its co-activators YAP/TAZ, thereby inhibiting TEAD-dependent transcription and suppressing the growth of cancer cells with a dysregulated Hippo pathway. These application notes provide an overview of cell lines responsive to TEAD inhibition and detailed protocols for evaluating the efficacy of this compound.

Cell Lines Responsive to TEAD Inhibition

The sensitivity of cancer cell lines to TEAD inhibitors is often correlated with the status of the Hippo signaling pathway. Cell lines with mutations in upstream components of the Hippo pathway (e.g., NF2, LATS1/2) or amplification/overexpression of YAP/TAZ are generally more sensitive to TEAD inhibition.

Table 1: IC50 Values of Various TEAD Inhibitors in Selected Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Citation |

| Verteporfin | OVCAR3 | Ovarian Cancer | 10.55 µM | |

| OVCAR8 | Ovarian Cancer | 17.92 µM | ||

| VT107 | NCI-H2052 (NF2 mutant) | Mesothelioma | 18 nM | |

| NCI-H226 (NF2 deficient) | Mesothelioma | 32 nM | ||

| ISM-6331 | NCI-H226 (NF2 deficient) | Mesothelioma | 9 nM | |

| NCI-H2373 (NF2 deletion) | Mesothelioma | 4 nM | ||

| MSTO-211H (LATS1/2 mutant) | Mesothelioma | 50 nM | ||

| NCI-H2052 (NF2 mutant) | Mesothelioma | 23 nM | ||

| Mero14 (LATS2 mutant/NF2 deficient) | Mesothelioma | 24 nM | ||

| SPC-111 (NF2 mutant) | Lung Cancer | 81 nM | ||

| SCC-25 (FAT1 deletion) | Head and Neck Squamous Cell Carcinoma | 30 nM | ||

| C33A (FAT1 mutant) | Cervical Cancer | 83 nM | ||

| AZ4331 | NCI-H226 (NF2 mutant) | Mesothelioma | 92 nM (GI50) | |

| MYF-03-176 | NCI-H226 | Mesothelioma | 11 nM |

Signaling Pathway

The Hippo-YAP/TAZ-TEAD signaling pathway plays a central role in tumorigenesis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors, such as this compound, block this interaction, leading to the suppression of tumor growth.

Caption: The Hippo-YAP/TAZ-TEAD Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Experimental Workflow

Caption: General workflow for evaluating the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Responsive cancer cell line (e.g., NCI-H226)

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

This protocol is to assess the effect of this compound on the expression of TEAD target genes.

Materials:

-

Responsive cancer cell line

-

This compound

-